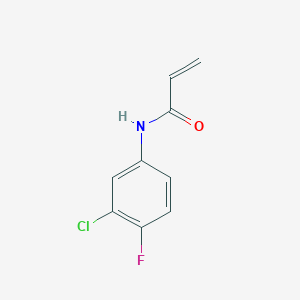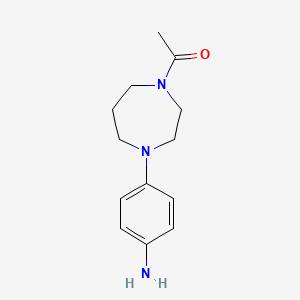
4-(4-Acetyl-1,4-diazepan-1-yl)aniline
概要
説明
4-(4-Acetyl-1,4-diazepan-1-yl)aniline is a chemical compound with the molecular formula C13H19N3O . It is also known by other names such as 4-(4-Acetylhomopiperazin-1-yl)aniline and 1-(4-(4-Aminophenyl)-1,4-diazepan-1-yl)ethan-1-one .
Synthesis Analysis
The synthesis of 1,4-diazepanes, which are part of the structure of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline, can be achieved through an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline consists of a diazepane ring attached to an aniline group and an acetyl group .科学的研究の応用
Synthesis of Chiral 1,4-Diazepanes
The compound is used in the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties. These compounds have pharmaceutical importance, such as in the development of drugs like Ripasudil and Suvorexant .
Biocatalysis
“4-(4-Acetyl-1,4-diazepan-1-yl)aniline” serves as a precursor in biocatalytic processes, particularly in imine reductase-catalyzed intramolecular asymmetric reductive amination. This method is effective for constructing chiral 1,4-diazepanes of pharmaceutical importance .
Pharmaceutical Research
This compound is involved in the design and synthesis of new pharmaceuticals, including 1,4-benzodiazepines and derivatives, which are explored for their potential as BET inhibitors and acetyl lysine mimicking activity .
作用機序
While the specific mechanism of action for 4-(4-Acetyl-1,4-diazepan-1-yl)aniline is not explicitly stated, compounds with similar structures have been found to act as agonists for the alpha-7 nicotinic acetylcholine receptors (α7 nAChR) . These receptors are implicated in the modulation of many cognitive functions such as attention, working memory, and episodic memory .
将来の方向性
特性
IUPAC Name |
1-[4-(4-aminophenyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-7-2-8-16(10-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGIUNDJXZEGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetyl-1,4-diazepan-1-yl)aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
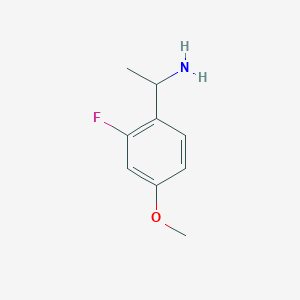
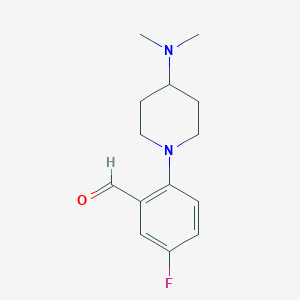

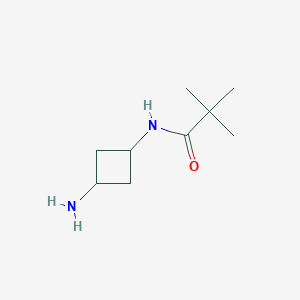

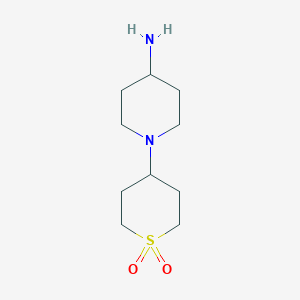
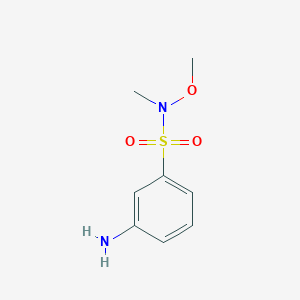
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)
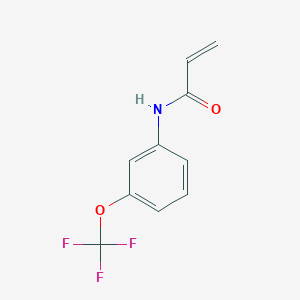

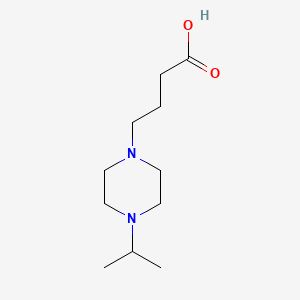
![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
